(2S)-2-hydroxy-2-(4-methylphenyl)acetic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-hydroxy-2-(4-methylphenyl)acetic acid can be achieved through several methods. One common approach involves the asymmetric reduction of 4-methylbenzoylformic acid using chiral catalysts. This method ensures the production of the desired (2S) enantiomer with high enantiomeric purity.
Industrial Production Methods: On an industrial scale, the production of this compound often involves the use of biocatalysts, such as enzymes, to achieve the desired stereochemistry. Enzymatic reduction of 4-methylbenzoylformic acid using specific dehydrogenases can provide an efficient and environmentally friendly route to this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form 4-methylbenzoylformic acid.
Reduction: The compound can be reduced to 4-methylphenylacetic acid under appropriate conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: 4-Methylbenzoylformic acid.
Reduction: 4-Methylphenylacetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In organic synthesis, (2S)-2-hydroxy-2-(4-methylphenyl)acetic acid serves as a chiral building block for the synthesis of more complex molecules. Its enantiomeric purity makes it valuable in the preparation of enantiomerically pure pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions, particularly those involving chiral substrates. It helps in understanding the mechanisms of enzyme specificity and stereoselectivity.
Medicine: In pharmaceuticals, this compound is explored for its potential as an intermediate in the synthesis of drugs that require specific stereochemistry for their biological activity.
Industry: Industrially, this compound is used in the production of fine chemicals and as a precursor for the synthesis of various agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which (2S)-2-hydroxy-2-(4-methylphenyl)acetic acid exerts its effects depends on its application. In enzymatic reactions, it acts as a substrate that undergoes specific transformations catalyzed by enzymes. The hydroxyl and carboxyl groups play crucial roles in its reactivity, allowing it to participate in various chemical reactions.
Molecular Targets and Pathways: In biological systems, the compound may interact with enzymes that recognize its specific stereochemistry, leading to selective binding and catalysis. The pathways involved often include oxidation-reduction reactions and nucleophilic substitutions.
Comparison with Similar Compounds
Mandelic Acid: Similar in structure but lacks the methyl group on the aromatic ring.
Phenylacetic Acid: Lacks the hydroxyl group and has a simpler structure.
4-Methylphenylacetic Acid: Similar but lacks the hydroxyl group.
Uniqueness: (2S)-2-Hydroxy-2-(4-methylphenyl)acetic acid is unique due to its specific stereochemistry and the presence of both hydroxyl and carboxyl functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable chiral building block in organic synthesis.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
(2S)-2-hydroxy-2-(4-methylphenyl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6-2-4-7(5-3-6)8(10)9(11)12/h2-5,8,10H,1H3,(H,11,12)/t8-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGURAWGCAPHON-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H](C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75172-62-2 | |
Record name | (2S)-2-hydroxy-2-(4-methylphenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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